Cas no 2248337-57-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate
- 2248337-57-5
- EN300-6517940
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- Inchi: 1S/C18H14N2O5/c1-10-6-5-7-11(2)14(10)19-15(21)18(24)25-20-16(22)12-8-3-4-9-13(12)17(20)23/h3-9H,1-2H3,(H,19,21)
- InChI Key: AWYGEQSCOKEOKM-UHFFFAOYSA-N
- SMILES: O(C(C(NC1C(C)=CC=CC=1C)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 338.09027155g/mol
- Monoisotopic Mass: 338.09027155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 556
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 92.8Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6517940-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate |
2248337-57-5 | 0.05g |
$239.0 | 2023-05-31 | ||
| Enamine | EN300-6517940-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate |
2248337-57-5 | 0.1g |
$250.0 | 2023-05-31 | ||
| Enamine | EN300-6517940-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate |
2248337-57-5 | 0.25g |
$262.0 | 2023-05-31 | ||
| Enamine | EN300-6517940-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate |
2248337-57-5 | 0.5g |
$273.0 | 2023-05-31 | ||
| Enamine | EN300-6517940-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate |
2248337-57-5 | 1g |
$284.0 | 2023-05-31 | ||
| Enamine | EN300-6517940-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate |
2248337-57-5 | 2.5g |
$558.0 | 2023-05-31 | ||
| Enamine | EN300-6517940-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate |
2248337-57-5 | 5g |
$825.0 | 2023-05-31 | ||
| Enamine | EN300-6517940-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate |
2248337-57-5 | 10g |
$1224.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate
Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate (CAS: 2248337-57-5)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate (CAS: 2248337-57-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole-1,3-dione core and carbamoylformate moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and biological activity, particularly in the context of targeted drug delivery and enzyme inhibition.
One of the key areas of investigation has been the compound's role as a prodrug or intermediate in the synthesis of more complex pharmaceutical agents. Researchers have explored its reactivity and stability under physiological conditions, which are critical for its potential use in vivo. Preliminary results suggest that the compound exhibits favorable pharmacokinetic properties, including moderate solubility and bioavailability, making it a viable candidate for further development.
In addition to its pharmacological potential, recent studies have also delved into the structural and electronic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to characterize its molecular structure and confirm its purity. Computational modeling has further provided insights into its binding affinity with various biological targets, particularly enzymes involved in inflammatory pathways.
Another notable aspect of this compound is its potential application in the development of novel anti-inflammatory and analgesic agents. Early-stage in vitro studies have demonstrated its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. These findings have sparked interest in its potential as a lead compound for the treatment of chronic inflammatory conditions.
Despite these promising developments, challenges remain in optimizing the compound's efficacy and minimizing potential side effects. Current research efforts are directed toward structural modifications to enhance its selectivity and potency. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate its transition from the laboratory to clinical trials.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate represents a compelling area of research in the chemical biology and pharmaceutical sectors. Its unique structural features and biological activity make it a promising candidate for further exploration. Continued interdisciplinary research will be essential to fully unlock its therapeutic potential and address the existing challenges in its development.
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